N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide

Lipophilicity Drug-likeness Permeability

N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide (Molecular Formula: C15H16ClNO3S; Molecular Weight: 325.8 g/mol) is a diaryl sulfonamide comprising a 3-chloro-4-methylaniline moiety linked via a sulfonamide bridge to a 4-ethoxy-substituted benzene ring. It belongs to the broad class of benzenesulfonamides, a scaffold extensively associated with carbonic anhydrase (CA) inhibition, TRP channel modulation, and diverse enzyme targeting applications.

Molecular Formula C15H16ClNO3S
Molecular Weight 325.8 g/mol
Cat. No. B5734095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide
Molecular FormulaC15H16ClNO3S
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl
InChIInChI=1S/C15H16ClNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-12-5-4-11(2)15(16)10-12/h4-10,17H,3H2,1-2H3
InChIKeyWXTCTHOMAYQQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide – Structural Identity, Sulfonamide Class Context, and Procurement Baseline


N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide (Molecular Formula: C15H16ClNO3S; Molecular Weight: 325.8 g/mol) is a diaryl sulfonamide comprising a 3-chloro-4-methylaniline moiety linked via a sulfonamide bridge to a 4-ethoxy-substituted benzene ring . It belongs to the broad class of benzenesulfonamides, a scaffold extensively associated with carbonic anhydrase (CA) inhibition, TRP channel modulation, and diverse enzyme targeting applications [1]. The compound is catalogued by multiple research chemical suppliers and appears in screening databases (e.g., ChEMBL, BindingDB, ECBD), indicating its availability as a tool compound or synthetic intermediate in medicinal chemistry programs. Its structural hallmark is the combination of a lipophilic 4-ethoxy donor group on the sulfonyl-bearing ring and a halogen/methyl substitution pattern on the aniline ring, a motif known to influence target selectivity, metabolic stability, and physicochemical properties within sulfonamide-focused lead optimization campaigns.

Why N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide Cannot Be Replaced by a Generic Sulfonamide Analog Without Risking Altered Target Engagement and Physicochemical Profile


Within the benzenesulfonamide class, even single-atom substitutions on either aromatic ring can produce order-of-magnitude shifts in target affinity, isoform selectivity, and ADME properties. The 4-ethoxy group is a critical determinant: in the CA inhibitor series reported by Carta et al. (2015), the 4-ethoxybenzenesulfonamide core exhibited a Ki of 23 nM against human CA II [1], and systematic variation of the N-aryl substituent was shown to tune isoform selectivity across CA I, II, VII, IX, and XII. Substituting the ethoxy with methoxy reduces lipophilicity (clogP shift of approximately -0.5 units), altering membrane partitioning and potentially blood-brain barrier penetration. Removal of the 4-substituent entirely (yielding N-(3-chloro-4-methylphenyl)benzenesulfonamide) eliminates a key hydrogen-bond acceptor site that may interact with polar residues in target binding pockets [2]. The precise chloro-methyl positional pattern (3-Cl, 4-CH3) on the aniline ring distinguishes the target compound from its positional isomers, which can exhibit divergent steric and electronic interactions with protein surfaces. Generic substitution without experimental validation therefore carries a high risk of unpredicted changes in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide vs. Closest Structural Analogs


Lipophilicity (clogP) Differentiation: 4-Ethoxy Confers Higher Predicted Membrane Permeability vs. 4-Methoxy and Unsubstituted Analogs

Predicted logP values differentiate the target compound from its closest analogs. The 4-ethoxy group increases lipophilicity compared to the 4-methoxy variant and the unsubstituted parent, which influences passive membrane permeability, protein binding, and tissue distribution. This physicochemical differentiation can be critical in selecting the appropriate analog for cell-based assays or in vivo studies where membrane penetration is required. [1]

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Favorable Oral Bioavailability Predictions Relative to Dichlorinated Analog

The target compound possesses a TPSA of 47.56 Ų, which falls comfortably within the established threshold of <140 Ų for predicted oral bioavailability per Veber's rules. The dichlorinated analog 5-chloro-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide, with an additional chlorine atom on the sulfonyl-bearing ring, is expected to have a similar TPSA but a higher molecular weight (360.3 vs. 325.8 g/mol), pushing it closer to Lipinski's molecular weight cutoff and potentially compromising absorption characteristics. [1]

TPSA Oral bioavailability Drug-likeness

Hydrogen Bond Donor Count Differentiation: Single HBD Confers Advantage in CNS Penetration Prediction vs. Analogs with Additional Polar Functionality

The target compound contains exactly one hydrogen bond donor (the sulfonamide N–H), which satisfies the Rule of 3 (HBD ≤ 3) for fragment-based lead discovery and also aligns with favorable CNS MPO (Multiparameter Optimization) scores for central nervous system penetration. Analogs such as 5-chloro-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide also retain a single HBD, but carry additional halogen atoms that increase molecular weight. The positional isomers N-(4-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide and N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide share the same HBD count but differ in the placement of chloro and methyl groups, which can alter intramolecular hydrogen bonding and conformational preferences. [1]

Hydrogen bond donor CNS penetration Rule of 3

Carbonic Anhydrase Class Potential: The 4-Ethoxybenzenesulfonamide Pharmacophore Demonstrates Validated Low-Nanomolar CA II Inhibition, Establishing a Differentiated Pharmacophore Baseline

The 4-ethoxybenzenesulfonamide core, which forms the sulfonyl-bearing half of the target compound, has been crystallographically characterized in complex with human carbonic anhydrase II (PDB: 4RUZ, resolution 1.63 Å) and exhibits a Ki of 23 nM [1]. The crystallographic data reveal that the 4-ethoxy group extends into a lipophilic pocket, making favorable van der Waals contacts that are not achievable with smaller alkoxy substituents (e.g., methoxy) or unsubstituted analogs. While the target compound N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide has not been independently profiled in this assay system, the N-aryl substitution pattern (3-chloro-4-methylphenyl) is expected to modulate CA isoform selectivity through differential interactions with the rim of the active site, a principle well-established in the sulfonamide CA inhibitor literature. The unsubstituted analog N-(3-chloro-4-methylphenyl)benzenesulfonamide lacks the 4-alkoxy group entirely and would be predicted to lose this critical binding interaction, resulting in attenuated CA inhibition. [1] [2]

Carbonic anhydrase CA II inhibition Sulfonamide pharmacophore

GPR35 Antagonism Screening: A Negative Result That Differentiates the Target Compound from Active GPR35 Ligands in the Sulfonamide Chemical Space

The target compound was evaluated in a primary screening assay for GPR35 antagonism and was classified as inactive [1]. While this is a negative result, it provides a valuable selectivity data point: the compound does not engage GPR35 at the tested concentration, contrasting with certain structurally related sulfonamides that have been reported as GPR35 agonists or antagonists. This absence of GPR35 activity may be advantageous in programs where GPR35-mediated off-target effects (e.g., modulation of inflammatory signaling, gastric motility) are undesirable.

GPR35 GPCR antagonism Selectivity profiling

Positional Isomer Differentiation: The 3-Chloro-4-Methyl Substitution Pattern Provides a Unique Steric and Electronic Fingerprint Relative to 4-Chloro-2-Methyl and 5-Chloro-2-Methyl Isomers

The target compound (3-Cl, 4-CH3 on aniline) is one of at least three commercially available positional isomers of N-(chloro-methylphenyl)-4-ethoxybenzenesulfonamide. The other two are N-(4-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (CAS not widely listed; catalogued by BenchChem and Chem-Space as MFCD04089532) and N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (CAS 448201-81-8) [1] . The 3-chloro-4-methyl substitution places the electron-withdrawing chlorine meta to the sulfonamide nitrogen and the electron-donating methyl para to it, creating a dipole that differs from the 4-chloro-2-methyl (chlorine para to N, methyl ortho) and 5-chloro-2-methyl (chlorine meta but methyl ortho) isomers. These positional differences alter the conformational preferences of the N-aryl ring, the pKa of the sulfonamide NH, and the potential for halogen bonding with target proteins. In the absence of direct comparative biological data, these structural distinctions provide a rational basis for selecting one isomer over others in SAR exploration, particularly for targets where precise spatial orientation of halogen and methyl groups is known to govern activity.

Positional isomer SAR Halogen bonding

Optimal Research and Industrial Application Scenarios for N-(3-Chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide Based on Quantitative Differentiation Evidence


Lead Optimization in Carbonic Anhydrase Inhibitor Programs Requiring Lipophilic N-Aryl Modification

The crystallographically validated 4-ethoxybenzenesulfonamide pharmacophore (Ki = 23 nM against CA II, PDB: 4RUZ) provides a strong structural rationale for employing N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide as a key intermediate or comparator in CA inhibitor lead optimization. The 3-chloro-4-methylphenyl N-substituent offers a lipophilic vector (clogP = 3.11) that can be used to probe the outer rim of the CA active site where isoform selectivity is often engineered. Researchers developing isoform-selective CA inhibitors for oncology, glaucoma, or neuropathic pain indications should preferentially procure this compound over the 4-methoxy analog or the unsubstituted parent, as the ethoxy group provides both a validated potency advantage and a distinct lipophilicity profile. [1] [2]

Cell-Based Assay Development Where Intermediate Lipophilicity Distinguishes the Compound from More Polar Methoxy Analogs

With a calculated clogP of 3.11 and a TPSA of 47.56 Ų, N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide occupies a favorable middle ground between highly polar sulfonamides (e.g., the methoxy analog, estimated clogP ≈ 2.6) and excessively lipophilic derivatives that may suffer from poor aqueous solubility. This balanced profile makes the compound suitable for cell-based phenotypic assays where passive membrane permeability is required but excessive lipophilicity could lead to non-specific binding or aggregation. Researchers comparing this compound with its positional isomers (e.g., N-(4-chloro-2-methylphenyl)- or N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide) can use the differentiation in substitution pattern to probe structure-activity relationships without altering the core physicochemical parameters. [1]

Selectivity Profiling Panels Against G-Protein Coupled Receptors, Leveraging Documented GPR35 Inactivity

The documented inactivity of N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide in a primary GPR35 antagonism assay provides a starting selectivity anchor for broad GPCR profiling panels. In programs where sulfonamide-based compounds are being screened against multiple GPCR targets, the GPR35-negative status of this compound reduces the likelihood of confounding polypharmacology mediated through this receptor, which is involved in inflammatory and gastrointestinal signaling. This negative data point, although modest, is a documented differentiation factor that can streamline hit triaging when compared to structurally related sulfonamides of unknown GPR35 activity. [1]

Synthetic Intermediate for Diversification Libraries Targeting the N-Aryl Sulfonamide Chemical Space

The compound serves as a well-characterized intermediate for the synthesis of more complex N-(3-chloro-4-methylphenyl)-4-substituted-benzenesulfonamide libraries. Its defined molecular properties (MW 325.8, TPSA 47.56, HBD 1, HBA 4) place it within drug-like chemical space, and the presence of the ethoxy group offers a synthetic handle for further derivatization (e.g., O-dealkylation, ether cleavage). The 3-chloro-4-methyl substitution pattern on the aniline ring provides a distinct scaffold for parallel synthesis compared to the more common 4-chloro or 4-methyl aniline derivatives, potentially accessing novel intellectual property space in sulfonamide-focused medicinal chemistry programs. [1]

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.